molecular formula C14H19FN4O4 B3094858 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid CAS No. 1261229-50-8

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B3094858
CAS No.: 1261229-50-8
M. Wt: 326.32 g/mol
InChI Key: UBVZNVJMDUNGPZ-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluoropyrimidine moiety suggests that this compound may be used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of Fluoropyrimidine: The protected piperazine is then reacted with 5-fluoropyrimidine-2-carboxylic acid under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

    Deprotection: If necessary, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling: EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (dicyclohexylcarbodiimide).

Major Products

    Amides: Formed from coupling with amines.

    Esters: Formed from coupling with alcohols.

    Deprotected Piperazine: Formed after removal of the Boc group.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZNVJMDUNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122780
Record name 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-50-8
Record name 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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